(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide
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Description
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has explored the use of acrylamide derivatives, including compounds similar to (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide, as effective corrosion inhibitors. For instance, Ahmed Abu-Rayyan et al. (2022) studied acrylamide derivatives for corrosion inhibition in nitric acid solutions. These compounds were found to be mixed-type inhibitors and exhibited significant efficiency in preventing corrosion in copper, as evidenced by various chemical and electrochemical methods (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
The mechanofluorochromic properties of acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, were studied by Qing‐bao Song et al. (2015). These compounds exhibited different optical properties and luminescence changes due to their distinct stacking modes. This research suggests potential applications in materials science for optical and sensory materials (Song et al., 2015).
Anti-Cancer Activity
M. Ghorab and M. Alsaid (2015) investigated the anti-breast cancer activity of various quinoline derivatives, including 2-cyano acrylamide derivatives. These compounds exhibited promising cytotoxic activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology (Ghorab & Alsaid, 2015).
Solar Cell Applications
In the field of renewable energy, Sanghoon Kim et al. (2006) conducted research on organic sensitizers for solar cell applications, incorporating cyanoacrylic acid groups. These compounds demonstrated high efficiency in converting photon energy to current, indicating potential use in solar cell technology (Kim et al., 2006).
Properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-17(14(2)10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H,21,22)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEJWWROTJYNDU-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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